Methyl 4-nitrobenzo[b]thiophene-2-carboxylate
CAS No.: 34084-87-2
Cat. No.: VC2857913
Molecular Formula: C10H7NO4S
Molecular Weight: 237.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34084-87-2 |
|---|---|
| Molecular Formula | C10H7NO4S |
| Molecular Weight | 237.23 g/mol |
| IUPAC Name | methyl 4-nitro-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-7(11(13)14)3-2-4-8(6)16-9/h2-5H,1H3 |
| Standard InChI Key | SUEKXWDIHCBEHT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=CC=C2S1)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=CC=C2S1)[N+](=O)[O-] |
Introduction
Chemical Properties and Structure
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate (CAS No. 34084-87-2) is characterized by the molecular formula C₁₀H₇NO₄S and a molecular weight of 237.23 g/mol . The IUPAC name for this compound is methyl 4-nitro-1-benzothiophene-2-carboxylate, though it is also known by several synonyms including 4-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester .
The compound's structure features several key components:
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A benzothiophene core (fused benzene and thiophene rings)
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A nitro group (NO₂) at the 4-position
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A methyl carboxylate group at the 2-position
The presence of these functional groups, particularly the nitro group and the thiophene ring, contributes significantly to the compound's chemical reactivity and potential applications.
Structural Characteristics
The compound contains a planar heterocyclic system with the following structural elements:
| Structural Feature | Description |
|---|---|
| Core structure | Benzo[b]thiophene |
| Substituent at position 2 | Methyl carboxylate (-COOCH₃) |
| Substituent at position 4 | Nitro group (-NO₂) |
| Molecular weight | 237.23 g/mol |
| Heavy atoms | Carbon, hydrogen, nitrogen, oxygen, sulfur |
The thiophene ring provides an electron-rich system, while the nitro group acts as an electron-withdrawing substituent, creating an interesting electronic distribution within the molecule.
Synthesis Methods
Several methods have been reported for the synthesis of methyl 4-nitrobenzo[b]thiophene-2-carboxylate and related benzothiophene derivatives.
Direct Synthesis Approach
A common synthetic route involves the reaction between appropriately substituted benzaldehydes and methyl thioglycolate in the presence of a base. This approach is similar to the synthesis of related benzothiophene compounds described in the literature .
For analogous compounds, the following procedure has been documented:
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Under inert atmosphere (N₂), a solution of fluorobenzaldehyde derivative, methyl thioglycolate, and a base (typically triethylamine) in anhydrous DMSO
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The reaction mixture is stirred at elevated temperatures (typically 60-80°C)
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The product is isolated through precipitation in ice water followed by filtration
Microwave-Assisted Synthesis
For similar benzothiophene derivatives, microwave-assisted synthesis has been reported, which can significantly reduce reaction times and improve yields . This method could potentially be adapted for the synthesis of methyl 4-nitrobenzo[b]thiophene-2-carboxylate.
Chemical Reactivity
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate demonstrates various reactivity patterns, particularly in hydrolysis reactions.
Ester Hydrolysis
The compound readily undergoes hydrolysis to form 4-nitrobenzo[b]thiophene-2-carboxylic acid. This transformation has been documented under the following conditions:
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Reaction with lithium hydroxide monohydrate in a methanol/water mixture
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Stirring at 80°C for 4 hours
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Acidification with hydrochloric acid
The reaction proceeds with good yields, with reported conversion of 180 mg of methyl 4-nitrobenzo[b]thiophene-2-carboxylate yielding 162 mg of the corresponding carboxylic acid .
Functional Group Transformations
The nitro group in the compound can potentially undergo reduction to form amino derivatives, similar to what has been observed with related compounds such as methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate . These amino derivatives are valuable intermediates in the synthesis of more complex structures.
Applications in Organic Synthesis
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules with desired properties.
Synthesis of Bioactive Compounds
The compound can be used as a precursor in the synthesis of compounds with potential biological activities. For example:
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After hydrolysis to the corresponding acid, it can be converted to hydrazides and subsequently to acylhydrazones, which have been investigated for antimicrobial properties
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The carboxylic acid derivative can be incorporated into more complex structures that may exhibit kinase inhibitory activity
Building Block for Heterocyclic Compounds
The reactivity of the ester group allows for the incorporation of this compound into larger heterocyclic systems. For instance, related benzothiophene derivatives have been used in the synthesis of:
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Benzothienopyrimidinones
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Tetrahydrothieno[2,3-c]pyridine derivatives
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Other fused heterocyclic systems with potential pharmaceutical applications
Comparative Analysis with Related Compounds
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate belongs to a family of substituted benzothiophene derivatives, and comparing it with related compounds provides insights into structure-activity relationships.
Comparison with Other Nitrobenzothiophene Derivatives
The position of the nitro group on the benzene ring of the benzothiophene scaffold can significantly influence the compound's electronic properties and, consequently, its reactivity and potential biological activities .
Comparison with Amino Derivatives
The reduction of the nitro group leads to amino derivatives, which exhibit different chemical and potential biological properties:
Current Research and Future Directions
Research involving methyl 4-nitrobenzo[b]thiophene-2-carboxylate and related benzothiophene derivatives continues to evolve, with several promising directions.
Synthetic Methodology Development
Ongoing research focuses on developing more efficient and environmentally friendly methods for synthesizing benzothiophene derivatives, including:
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Microwave-assisted synthesis for reduced reaction times and improved yields
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Alternative catalytic systems for the formation of the benzothiophene scaffold
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Green chemistry approaches to minimize waste and hazardous reagents
Medicinal Chemistry Applications
The potential of benzothiophene derivatives in medicinal chemistry remains an active area of research:
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